N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15476610
InChI: InChI=1S/C22H20N4O3S2/c1-2-3-6-13-25-16-8-5-4-7-15(16)17(20(25)28)18-21(29)26(22(30)31-18)24-19(27)14-9-11-23-12-10-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,24,27)/b18-17-
SMILES:
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol

N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC15476610

Molecular Formula: C22H20N4O3S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide -

Specification

Molecular Formula C22H20N4O3S2
Molecular Weight 452.6 g/mol
IUPAC Name N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Standard InChI InChI=1S/C22H20N4O3S2/c1-2-3-6-13-25-16-8-5-4-7-15(16)17(20(25)28)18-21(29)26(22(30)31-18)24-19(27)14-9-11-23-12-10-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,24,27)/b18-17-
Standard InChI Key OXYUQQHGCHHOME-ZCXUNETKSA-N
Isomeric SMILES CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)/C1=O
Canonical SMILES CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)C1=O

Introduction

Synthesis and Preparation

The synthesis of similar thiazolidin-3-yl derivatives typically involves multi-step organic reactions. These processes often start with the formation of the thiazolidine ring, followed by the introduction of the indol-3-ylidene and pyridine-4-carboxamide moieties. The synthesis of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide would likely follow a similar approach, requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.

Biological Activities

While specific biological activities of this compound are not documented, related thiazolidin-3-yl derivatives have shown promise in various therapeutic areas. For instance, some compounds in this class exhibit antimicrobial activity against bacteria and fungi, as well as potential anticancer effects through mechanisms such as cell cycle inhibition or apoptosis induction.

Potential Biological ActivityMechanism
AntimicrobialInhibition of microbial enzymes or cell wall synthesis
AnticancerCell cycle inhibition, apoptosis induction

Further research is needed to determine the specific biological activities of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide.

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